1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane
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Overview
Description
1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane, commonly known as ENSA, is a chemical compound that belongs to the class of azepanes. ENSA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Application in Optoelectronics
1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane and its derivatives are investigated in the field of organic optoelectronics. For instance, a study by Li et al. (2017) focused on a compound similar in structure, using it as a dopant to enhance the hole injection/extraction capabilities in organic devices, resulting in higher performance in organic light-emitting diodes and solar cells.
Chelation-Assisted Nucleophilic Aromatic Substitution
Compounds related to 1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane have been studied in the context of nucleophilic aromatic substitution reactions. Hattori et al. (1997) Hattori et al. (1997) investigated the chelation-assisted nucleophilic aromatic substitution of 1-methoxynaphthalenes, which bear structural resemblance, showing potential in synthetic chemistry applications.
Proton Exchange Membranes in Fuel Cells
Research by Kim et al. (2008) explored the use of related sulfonated polymers in the development of proton exchange membranes for fuel cell applications. These polymers, including sulfonated poly(arylene ether sulfone), demonstrate high proton conductivity, an essential characteristic for efficient fuel cell operation.
Reactivity in Sulfonation Processes
Studies such as the one conducted by Cerfontain et al. (1994) have investigated the sulfonation reactions of naphthyl-substituted naphthalenes. Understanding the reactivity and product distribution in these reactions is crucial for various industrial applications, including the production of dyes and pharmaceuticals.
Synthesis of Naphthalen Derivatives
Research into the synthesis of naphthalen derivatives, as exemplified by Villemin et al. (2010), highlights the potential of using 1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane and related compounds in creating new chemical entities. This kind of research has implications in pharmaceuticals and materials science.
Stopped-Flow Kinetics in Organic Reactions
The reaction kinetics of compounds structurally similar to 1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane have been studied using stopped-flow techniques. For example, FujinumaHajime et al. (1989) investigated the reactions of 1-ethoxy-2,4-dinitronaphthalene, providing insights into the dynamics of organic reactions.
properties
CAS RN |
312594-36-8 |
---|---|
Product Name |
1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane |
Molecular Formula |
C18H23NO3S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonylazepane |
InChI |
InChI=1S/C18H23NO3S/c1-2-22-17-11-12-18(16-10-6-5-9-15(16)17)23(20,21)19-13-7-3-4-8-14-19/h5-6,9-12H,2-4,7-8,13-14H2,1H3 |
InChI Key |
YPGOVAKRQUAHIC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCCC3 |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCCC3 |
synonyms |
1-(4-Ethoxy-naphthalene-1-sulfonyl)-azepane |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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